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Compound of Interest

Compound Name:
trans-4-(Dimethylamino)-3-

piperidinol

CAS No.: 1308384-49-7

Cat. No.: B1651624

Get Quote

Executive Summary
trans-4-(Dimethylamino)-3-piperidinol is a privileged heterocyclic scaffold in modern

medicinal chemistry. It serves as the pharmacophoric anchor for the pyrrolo[2,3-d]pyrimidine

class of Janus Kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz).

The critical value of this building block lies in its vicinal stereochemistry. The trans-relationship

between the C3-hydroxyl group and the C4-dimethylamino group dictates the vector of

hydrogen bonding within the ATP-binding pocket of kinase enzymes. While the molecule can

exist as a racemate, the (3R, 4R) enantiomer is predominantly required for high-affinity binding

in JAK3/JAK1 inhibitors.

This guide details the stereoselective synthesis, chiral resolution, and quality control of this

moiety, moving beyond basic literature to provide process-relevant insights.
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The molecule contains two chiral centers at C3 and C4. The "trans" designation implies that the

substituents are on opposite sides of the piperidine ring plane. In the lowest-energy chair

conformation, both the bulky dimethylamino group and the hydroxyl group prefer the

diequatorial orientation to minimize 1,3-diaxial interactions.

Parameter Data

IUPAC Name trans-4-(dimethylamino)piperidin-3-ol

CAS (Racemate) 1027916-88-0

CAS ((3R,4R)-enantiomer) 477600-70-7

Molecular Formula C₇H₁₆N₂O

Molecular Weight 144.22 g/mol

pKa (Calculated) ~9.2 (Piperidine N), ~7.8 (Dimethylamino N)

Physical State Viscous oil (free base) or White solid (2HCl salt)

Solubility Highly soluble in H₂O, MeOH; Moderate in DCM

Synthetic Route: The Epoxide Ring-Opening
Strategy[3]
While reductive amination of 4-dimethylamino-3-piperidone is possible, it often yields

thermodynamic mixtures favoring the cis-isomer. The industry-standard approach for high

trans-selectivity utilizes the nucleophilic opening of an epoxide. This mechanism (

) inherently enforces anti-addition, guaranteeing the trans geometry.

Reaction Logic
Precursor:N-Benzyl-1,2,3,6-tetrahydropyridine.

Epoxidation: Oxidation of the alkene yields the epoxide (N-benzyl-3,4-epoxypiperidine).

Ring Opening: Nucleophilic attack by dimethylamine (
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) occurs at the less hindered carbon (or dictated by electronic bias) in an anti-periplanar
fashion.

Result: The incoming amine and the resulting oxygen anion are fixed in a trans relationship.

[1]
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Figure 1: Stereoselective synthesis via epoxide opening. The SN2 mechanism ensures the

trans-configuration.[1]

Detailed Protocol (Bench Scale)
Step 1: Epoxidation

Reagents:N-Benzyl-1,2,3,6-tetrahydropyridine (1.0 eq), m-CPBA (1.1 eq), DCM (Solvent).

Procedure: Cool the tetrahydropyridine solution to 0°C. Add m-CPBA portion-wise to control

exotherm. Stir at room temperature (RT) for 4 hours.

Workup: Quench with saturated
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(to destroy peroxides) followed by

. Extract with DCM.

Checkpoint:

NMR should show disappearance of alkene protons (

5.7-5.9 ppm) and appearance of epoxide protons (

3.1-3.3 ppm).

Step 2: Aminolysis (Ring Opening)

Reagents: Epoxide intermediate, 40% Dimethylamine in water (excess, ~5 eq).

Procedure: Dissolve epoxide in MeOH/Water. Add dimethylamine solution. Heat in a sealed

pressure vessel at 60-80°C for 12 hours.

Note: The high pressure is required to keep

in solution.

Workup: Concentrate in vacuo to remove excess amine and MeOH. Extract into EtOAc at pH

10.

Yield: Typically 75-85% over two steps.

Chiral Resolution: Isolating the (3R, 4R) Isomer
The epoxide route yields a racemictrans product (mixture of 3R,4R and 3S,4S). For drug

development (e.g., Tofacitinib), the (3R, 4R) isomer is required.[2][3]

Resolution Strategy
The standard industrial method involves Diastereomeric Salt Formation using a chiral acid.[4]

Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA).

Solvent System: MeOH/Acetone or EtOH/Water.[4]
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Resolution Workflow
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Figure 2: Classical resolution workflow to isolate the pharmacologically active (3R,4R)

enantiomer.

Experimental Protocol for Resolution
Salt Formation: Dissolve 10g of racemic amino-alcohol in MeOH (50 mL). Add 1.0 eq of Di-p-

toluoyl-L-tartaric acid dissolved in MeOH.
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Crystallization: Add Acetone (100 mL) slowly until turbidity is observed. Heat to reflux to

clear, then cool slowly to RT, then to 0°C.

Filtration: Collect the white solid. This is usually the (3R,4R) salt (check specific rotation).

Recrystallization: If Chiral HPLC purity is <98%, recrystallize from MeOH/Acetone.

Free Basing: Suspend salt in water, adjust pH to >12 with NaOH, and extract with DCM.

Quality Control & Analytical Standards
Trustworthiness in synthesis requires rigorous validation.

Method Purpose
Acceptance Criteria
(Typical)

1H NMR (D₂O or CDCl₃) Structure Verification

Distinct doublets of doublets

for C3-H and C4-H. Integration

of N-Me2 (6H) vs Benzyl (2H).

Chiral HPLC Enantiomeric Excess (ee)

> 99.0% ee.[5] Column:

Chiralpak AD-H or OD-H.

Mobile Phase:

Hexane/IPA/DEA.

Specific Rotation [α]D Absolute Configuration

Comparison with literature

value (e.g., positive rotation for

3R,4R in MeOH).

Karl Fischer Water Content
< 0.5% (Hygroscopic nature of

the salt).

Note on NMR: The coupling constant (

) between H3 and H4 is diagnostic.

trans-isomer (diequatorial):

(depending on ring flattening).
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cis-isomer (axial-equatorial):

.

Health, Safety, and Handling (SHE)
Corrosivity: The free base is a strong amine and can cause skin burns. The dihydrochloride

salt is an irritant.

Sensitizer: Like many piperidine intermediates, it may act as a skin sensitizer.

Storage: Hygroscopic. Store under nitrogen in a desiccator.

Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless acylation

is intended).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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